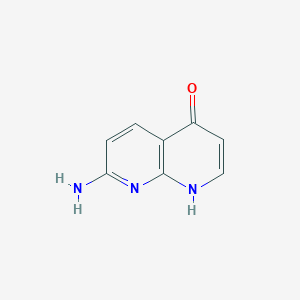

7-Amino-1,8-naphthyridin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-amino-1H-1,8-naphthyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-7-2-1-5-6(12)3-4-10-8(5)11-7/h1-4H,(H3,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPLEQIRSMZBPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=O)C=CN2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The 1,8 Naphthyridine Core: a Privileged Scaffold in Modern Research

The 1,8-naphthyridine (B1210474) nucleus is a prominent heterocyclic aromatic structure that has garnered substantial interest from researchers globally. researchgate.net This class of compounds is recognized for its wide array of biological activities, establishing it as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov The versatile nature of the 1,8-naphthyridine framework allows for the synthesis of a multitude of derivatives with applications spanning various fields. researchgate.netresearchgate.net

In contemporary academic research, 1,8-naphthyridine derivatives are actively investigated for their potential as:

Antimicrobial agents researchgate.netinnovareacademics.in

Anticancer agents researchgate.netnih.gov

Antiviral compounds researchgate.netnih.gov

Anti-inflammatory drugs nih.gov

Analgesics nih.gov

Antihypertensive agents researchgate.net

Agents for neurological disorders nih.gov

The development of novel synthetic methodologies and a deeper understanding of structure-activity relationships continue to drive research in this area, with the goal of optimizing the therapeutic potential of this versatile heterocyclic system. researchgate.netresearchgate.net Recently, the 1,8-naphthyridine core has also been explored in the synthesis of complex molecular architectures like azahelicenes, which possess unique structural and optical properties. chemistryviews.org

The Strategic Importance of Amino and Hydroxyl Functionalization

The presence of both an amino (-NH2) and a hydroxyl (-OH) group on the 1,8-naphthyridin-4-ol (B1297894) backbone is of paramount strategic importance in the design of new chemical entities. These functional groups significantly influence the molecule's physicochemical properties and its interactions with biological targets. cymitquimica.com

The amino group, a primary amine, can act as a hydrogen bond donor and a basic center. cymitquimica.com This functionality is crucial for forming interactions with biological macromolecules such as enzymes and receptors. Furthermore, the amino group can be readily modified through reactions like acylation and alkylation, allowing for the synthesis of a diverse library of derivatives with tailored properties. smolecule.com

The hydroxyl group imparts polarity to the molecule and can participate in hydrogen bonding as both a donor and an acceptor. cymitquimica.com Its presence can enhance aqueous solubility, a desirable characteristic for many pharmaceutical applications. The hydroxyl group can also be a site for further chemical modification, such as oxidation to a carbonyl group, which can alter the compound's electronic and biological profile. smolecule.com The interplay between the amino and hydroxyl groups can lead to cooperative binding effects, enhancing the molecule's affinity and selectivity for specific targets. rsc.org

Future Research Directions for 7 Amino 1,8 Naphthyridin 4 Ol

Established Synthetic Routes to the this compound Scaffold

The foundational approaches to constructing the 1,8-naphthyridine skeleton often serve as the basis for producing this compound. These methods typically involve multi-step sequences and have been refined over time to improve yields and introduce specific functional groups.

Conventional Multistep Synthetic Protocols

Historically, the synthesis of 1,8-naphthyridines has relied on classical condensation and cyclization reactions. A common starting material for these syntheses is 2-aminopyridine (B139424). sci-hub.se One of the challenges in these reactions is controlling regioselectivity, as reactions can sometimes lead to the formation of pyrido[1,2-a]pyrimidines as byproducts. sci-hub.se

A key method for synthesizing the 7-amino-4-hydroxy-1,8-naphthyridine core involves the condensation of 2,6-diaminopyridine (B39239) with ethyl acetoacetate. This reaction, conducted under Conrad-Limpach conditions, was initially thought to produce 2-methyl-4-hydroxy-7-amino-1,8-naphthyridine. However, later studies confirmed the product to be 2-hydroxy-4-methyl-7-amino-1,8-naphthyridine, highlighting the subtleties of these reaction pathways. sci-hub.se

Another established route is the Gould-Jacobs reaction, which involves the condensation of a 2-aminopyridine derivative with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization. For the synthesis of this compound, a suitably substituted aminopyridine would be the logical starting point.

Regioselective Synthesis Strategies for Substituted 4-Hydroxy-1,8-naphthyridines

Achieving regioselectivity is a critical aspect of synthesizing substituted 1,8-naphthyridines. The substitution pattern on the starting pyridine (B92270) ring can direct the cyclization to the desired position. For instance, the presence of an electron-releasing group at the 6-position of 2-aminopyridine generally favors the formation of the 1,8-naphthyridine ring system. sci-hub.se

More recent strategies for regioselective synthesis involve multi-component domino reactions. One such protocol describes a catalyst-free, one-pot synthesis of functionalized rasayanjournal.co.inencyclopedia.pubnaphthyridine derivatives from glutaraldehyde, malononitrile, and β-ketoamides in ethanol. rsc.org This approach offers high regio- and stereoselectivity, short reaction times, and practical simplicity. rsc.org While not directly yielding this compound, such methods provide a framework for developing regioselective routes to this and related compounds.

Expedited and Green Chemistry Approaches in Naphthyridinone Synthesis

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. Green chemistry principles, which focus on reducing waste, energy consumption, and the use of hazardous substances, are increasingly being applied to the synthesis of naphthyridinone derivatives. encyclopedia.pubmdpi.com

Microwave-Assisted Organic Synthesis (MAOS) for Naphthyridinone Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. nih.govresearchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. nih.govunivpancasila.ac.id This technique relies on the efficient transfer of energy through dielectric heating directly to the solvent and reactant molecules. nih.gov

Several studies have reported the successful application of MAOS in the synthesis of 1,8-naphthyridine derivatives. For example, the synthesis of azetidinone derivatives of 2-methyl-7-amino-1,8-naphthyridin-4-ol has been achieved through microwave irradiation. rasayanjournal.co.in In this process, the initial naphthyridine derivative is reacted with various aldehydes, and the resulting intermediates are cyclized using chloroacetyl chloride and a mild base under microwave conditions. rasayanjournal.co.in Solvent-free microwave-assisted synthesis has also been reported for other heterocyclic systems, highlighting its potential for cleaner and more efficient reactions. researchgate.net

| Reaction Type | Reactants | Conditions | Product | Reference |

| Azetidinone formation | 7-aminosubstituted-2-methyl-1,8-naphthyridin-4-ol, Chloroacetylchloride, mild base | Microwave irradiation | 4-substituted-chloro-1-(4-hydroxy-2-methyl-1,8-naphthyridin-7-yl)azetidin-2-ones | rasayanjournal.co.in |

| Naphthyridinone Synthesis | 2-chloroquinoline-3-carbaldehydes, hydroxylamine | Solvent-free, microwave irradiation | isoxazole[5,4-b]quinolines | researchgate.net |

Exploration of Solvent-Free and Catalytic Systems

Solvent-free reactions represent a significant advancement in green chemistry, as they eliminate the use of often toxic and environmentally harmful organic solvents. smolecule.com These reactions can be facilitated by grinding the reactants together or by using solid-supported catalysts. encyclopedia.pub

The use of ionic liquids as both catalysts and reaction media is another promising green approach. smolecule.com For instance, the Friedländer reaction for the synthesis of 1,8-naphthyridines has been successfully carried out in water using the biocompatible ionic liquid choline (B1196258) hydroxide (B78521) as a catalyst. acs.orgnih.gov This method is notable for being the first reported synthesis of naphthyridines in water and offers advantages such as being metal-free, non-toxic, and allowing for easy separation of the product and catalyst. acs.orgnih.gov

Catalyst-free methodologies are also being explored to further reduce the environmental impact of naphthyridinone synthesis. smolecule.com One-pot multicomponent reactions under solvent-free conditions, sometimes using a recyclable catalyst like [Et3NH][HSO4], have been developed for the synthesis of functionalized rasayanjournal.co.inacs.org-naphthyridines, a strategy that could be adapted for 1,8-naphthyridine synthesis. rkmmanr.org

| Method | Solvent | Catalyst | Key Advantages | Reference |

| Aqueous Synthesis | Water | Choline Hydroxide (Ionic Liquid) | Metal-free, non-toxic, catalyst is water-soluble | acs.orgnih.gov |

| Solvent-Free | None | [Et3NH][HSO4] (recyclable) | No toxic byproducts, simple workup | rkmmanr.org |

| Catalyst-Free | Ethanol | None | High yields, short reaction times, environmentally friendly | rsc.org |

Chemoenzymatic and Biocatalytic Pathways for Naphthyridinone Analogs

The use of enzymes in organic synthesis, known as biocatalysis, offers high selectivity and mild reaction conditions, making it an attractive green chemistry approach. acs.org Chemoenzymatic strategies, which combine enzymatic steps with traditional chemical reactions, are being increasingly explored for the synthesis of complex molecules like natural products and their analogs. mdpi.comresearchgate.net

While specific research on the chemoenzymatic synthesis of this compound is limited, the principles of biocatalysis can be applied to the synthesis of naphthyridinone analogs. Enzymes can be used for stereoselective transformations, which is particularly valuable in medicinal chemistry. rug.nl For example, enzymes like ketoreductases can perform highly selective reductions of ketone groups to alcohols. mdpi.com

The development of chemoenzymatic cascades, where multiple enzymatic and chemical reactions are performed in a single pot, is a powerful strategy for efficient synthesis. researchgate.netnih.gov These cascades can lead to significant improvements in yield and sustainability by reducing the number of purification steps. nih.gov Although the direct application to this compound has not been extensively documented, the growing field of biocatalysis and chemoenzymatic synthesis presents a promising future direction for the production of this and other valuable heterocyclic compounds. rug.nlnih.gov

Reactivity of the Amino Group (C7-NH2)

The amino group at the C7 position is a key nucleophilic center, readily participating in reactions that allow for the extension and functionalization of the molecule. Its reactivity is fundamental to building more complex molecular architectures based on the 1,8-naphthyridine core.

The C7-amino group can be readily acylated to form amides. This transformation is not only a method for introducing a wide variety of substituents but also serves as a common strategy to protect the amino group, thereby allowing for selective reactions at other positions of the molecule, such as the C4-hydroxyl group. For instance, the amino group of 7-amino-1,8-naphthyridin-2-ol, a closely related analog, is protected by reaction with acetic anhydride (B1165640) to yield the corresponding acetamide. rsc.orgnih.gov This protection scheme is crucial for subsequent reactions, such as the chlorination of the hydroxyl group. rsc.orgnih.gov

Alkylation of the C7-amino group to form secondary or tertiary amines is another viable functionalization pathway. smolecule.com These reactions typically involve the use of alkyl halides and a base. The resulting N-alkyl derivatives can significantly alter the steric and electronic properties of the parent molecule.

The primary amino group at C7 undergoes condensation reactions with various aldehydes and ketones to form the corresponding Schiff bases (imines). This reaction is a cornerstone for creating a diverse library of derivatives. Research on the analogous compound, 7-amino-2-methyl-1,8-naphthyridin-4-ol, demonstrates that it reacts efficiently with a range of aromatic aldehydes in a refluxing solvent to yield 7-arylideneamino-2-methyl-1,8-naphthyridin-4-ol derivatives. researchgate.netrasayanjournal.co.in This reaction provides a versatile platform for introducing various aryl substituents onto the naphthyridine framework.

Table 1: Representative Condensation Reactions of 7-Amino-1,8-naphthyridine Analogs with Aldehydes

| Reactant (Analog) | Aldehyde | Product (Schiff Base) | Reference |

|---|---|---|---|

| 7-Amino-2-methyl-1,8-naphthyridin-4-ol | Benzaldehyde | 7-(Benzylideneamino)-2-methyl-1,8-naphthyridin-4-ol | researchgate.netrasayanjournal.co.in |

| 7-Amino-2-methyl-1,8-naphthyridin-4-ol | 4-Chlorobenzaldehyde | 7-[(4-Chlorobenzylidene)amino]-2-methyl-1,8-naphthyridin-4-ol | researchgate.netrasayanjournal.co.in |

| 7-Amino-2-methyl-1,8-naphthyridin-4-ol | 4-Methoxybenzaldehyde | 7-[(4-Methoxybenzylidene)amino]-2-methyl-1,8-naphthyridin-4-ol | researchgate.netrasayanjournal.co.in |

This table is illustrative of the reactivity of the 7-amino group on the 1,8-naphthyridine scaffold, based on reported reactions for closely related analogs.

The Schiff bases derived from the condensation of the C7-amino group serve as valuable intermediates for constructing fused heterocyclic systems via cycloaddition reactions. A prominent example is the Staudinger synthesis, a [2+2] cycloaddition reaction between an imine and a ketene (B1206846), to form β-lactams (azetidin-2-ones).

Specifically, the 7-arylideneamino-1,8-naphthyridin-4-ol intermediates can be reacted with chloroacetyl chloride in the presence of a base like triethylamine. researchgate.netniscpr.res.in In this reaction, the chloroacetyl chloride forms a ketene in situ, which then undergoes cycloaddition with the C=N bond of the Schiff base to yield a 1-(1,8-naphthyridin-7-yl)-3-chloro-4-arylazetidin-2-one. researchgate.netniscpr.res.in This strategy has been successfully employed to synthesize a variety of azetidinone derivatives fused to the 1,8-naphthyridine core, often using conventional heating or microwave irradiation to facilitate the cyclization. rasayanjournal.co.in

Table 2: Azetidinone Formation via Cycloaddition

| Schiff Base Intermediate (Analog) | Reagent | Product (Azetidinone Derivative) | Reference |

|---|---|---|---|

| 7-(Arylideneamino)-2-methyl-1,8-naphthyridin-4-ol | Chloroacetyl Chloride, Triethylamine | 1-(4-Hydroxy-2-methyl-1,8-naphthyridin-7-yl)-3-chloro-4-arylazetidin-2-one | researchgate.netrasayanjournal.co.in |

This table demonstrates the established synthetic route to azetidinones from Schiff bases of 1,8-naphthyridine derivatives.

Reactivity of the Hydroxyl Group (C4-OH)

Direct etherification and esterification of the C4-hydroxyl group can be challenging without first addressing the more nucleophilic C7-amino group. Therefore, a common synthetic strategy involves the initial protection of the amino group, typically via acylation. rsc.orgnih.gov Once the amino group is protected as an amide, the C4-hydroxyl group's reactivity can be exploited.

A key transformation to facilitate etherification-type reactions is the conversion of the hydroxyl group into a better leaving group. For example, the protected N-(7-hydroxy-1,8-naphthyridin-2-yl)acetamide can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a chlorine atom, yielding N-(7-chloro-1,8-naphthyridin-2-yl)acetamide. rsc.orgnih.gov This chloro-derivative is now a prime substrate for nucleophilic substitution reactions with alcohols or phenols to form ethers. Similarly, while direct esterification might be possible, converting the hydroxyl to a chloro group provides a more reliable route for coupling with carboxylic acids or their derivatives. The synthesis of ethyl 7-amino-4-hydroxy-1,8-naphthyridine-3-carboxylate demonstrates the presence of an ester group on a similar scaffold. chemsrc.com

The 1,8-naphthyridin-4-ol (B1297894) system exists in a tautomeric equilibrium between the hydroxyl (enol) form (this compound) and the keto form (7-amino-1,8-naphthyridin-4(1H)-one). smolecule.comsmolecule.com This phenomenon is a critical determinant of the C4-position's reactivity. The IUPAC nomenclature often reflects the more stable keto tautomer. smolecule.com

This keto-enol tautomerism directly impacts derivatization strategies. Reactions involving the oxygen atom can proceed through either tautomer. For example, O-alkylation to form an ether likely proceeds through the enol or its conjugate base (enolate), which is a potent nucleophile. Conversely, reactions that target the carbonyl character are indicative of the keto form's presence. The aforementioned conversion of the C4-OH to a C4-Cl group using POCl₃ is a classic reaction of the keto tautomer, effectively transforming the amide-like functionality into a reactive iminoyl chloride that is subsequently hydrolyzed to the chloro-naphthyridine. nih.gov Understanding and controlling this tautomeric balance is essential for achieving regioselective functionalization of the this compound molecule.

Electrophilic and Nucleophilic Substitutions on the Naphthyridine Ring System

The reactivity of the this compound core is characterized by its susceptibility to both electrophilic and nucleophilic substitution reactions. smolecule.com The positions of these substitutions are dictated by the electronic nature of the existing amino and hydroxyl substituents.

Electrophilic Aromatic Substitution: The aromatic rings of the naphthyridine system can undergo electrophilic substitution. smolecule.com The electron-donating nature of the amino and hydroxyl groups activates the ring towards electrophiles. For instance, nitration can be achieved under controlled conditions using a mixture of nitric and sulfuric acid to yield nitro derivatives.

Nucleophilic Substitution: Nucleophilic substitutions are a cornerstone for the derivatization of this scaffold. These reactions can occur at multiple sites:

Substitution via the Hydroxyl Group: The hydroxyl group at the C4-position is not a good leaving group. Therefore, a common strategy involves its conversion into a more reactive group, such as a chloro substituent. This is typically accomplished by treatment with reagents like phosphorus oxychloride (POCl₃). rsc.org The resulting 7-amino-4-chloro-1,8-naphthyridine is a key intermediate, highly susceptible to nucleophilic aromatic substitution (SNAr) by various nucleophiles like amines or alcohols. nih.govsmolecule.com

Substitution at the Amino Group: The amino group at the C7-position can also act as a nucleophile. It can be acylated, for example, using acetic anhydride to form an acetamido derivative. rsc.orgnih.gov This reaction is often used as a protective step to allow for selective reactions at other positions on the ring. nih.gov The amino group can also react with aldehydes to form Schiff bases, which can be further cyclized to create more complex heterocyclic systems like azetidinones. rasayanjournal.co.in

The table below summarizes key substitution reactions for derivatizing the this compound core.

| Reaction Type | Reagent(s) | Position of Reaction | Product Type | Reference |

| Chlorination | Phosphorus oxychloride (POCl₃) | C4-hydroxyl | 4-Chloro-1,8-naphthyridine derivative | rsc.org |

| Nucleophilic Aromatic Substitution (SNAr) | Various amines | C4-chloro | 4-Amino-substituted derivatives | nih.gov |

| Acylation | Acetic anhydride | C7-amino | 7-Acetamido derivative | rsc.orgnih.gov |

| Schiff Base Formation | Various aldehydes | C7-amino | 7-Imino derivative | rasayanjournal.co.in |

| Nitration | HNO₃ / H₂SO₄ | Aromatic Ring | Nitro-1,8-naphthyridine derivative |

Development of Novel this compound Derivatives for Specific Academic Research Applications

The synthetic versatility of this compound makes it an attractive starting material for developing novel compounds with tailored properties for specific academic research applications, including fluorescent probes and targeted biological inhibitors. researchgate.netresearchgate.net

The 1,8-naphthyridine framework is a known fluorophore, and its derivatives have been extensively developed as chemosensors for detecting metal ions and biomolecules. nih.gov A key strategy involves coupling the naphthyridine scaffold to a specific recognition unit, such as a boronic acid for saccharide sensing. nih.gov

In one reported synthesis, a derivative of 7-amino-1,8-naphthyridin-2-ol was transformed into a fluorescent chemosensor. nih.gov The synthesis involved an initial protection of the 7-amino group via acetylation with acetic anhydride. rsc.orgnih.gov The hydroxyl group was then converted to a chloro group using phosphorus oxychloride, creating a reactive site for a subsequent palladium-catalyzed Stille coupling reaction. nih.gov This sequence allowed for the introduction of a thiophene-boronic acid moiety, yielding a novel chemosensor capable of detecting mercury ions and D-fructose. nih.gov

| Derivative | Synthetic Strategy | Key Reagents | Research Application | Reference |

| Naphthyridine-Thiophene-Boronic Acid Conjugate | Acetylation, Chlorination, Stille Coupling | Acetic anhydride, POCl₃, Palladium catalyst | Fluorescent chemosensor for Hg²⁺ and monosaccharides | nih.gov |

Derivatives of naphthyridines are recognized as potent inhibitors of various protein kinases, which are crucial targets in cancer research. researchgate.net Structure-activity relationship studies have shown that substitutions at various positions of the naphthyridine ring can significantly influence inhibitory activity and selectivity. nih.gov

The development of kinase inhibitors often relies on the nucleophilic substitution of a halogenated naphthyridine precursor. nih.gov For example, in the development of inhibitors for Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a 2,8-disubstituted-1,5-naphthyridine core was functionalized by displacing a chloro substituent with a variety of amines via SNAr reactions or Buchwald coupling. nih.gov This approach allows for the systematic exploration of the chemical space around the scaffold to optimize potency and reduce off-target effects against human kinases. nih.gov A similar strategy can be applied to the this compound scaffold, where conversion of the 4-ol to a 4-chloro group enables the introduction of diverse amine-containing fragments.

| Derivative Class | General Synthetic Strategy | Target | Research Application | Reference |

| Disubstituted Naphthyridines | SNAr or Buchwald coupling on a chloro-naphthyridine core | Protein Kinases (e.g., PfPI4K) | Development of antimalarial agents, Cancer research | nih.gov |

Researchers have synthesized and screened libraries of 1,8-naphthyridine derivatives for their anticancer properties. researchgate.net Modifications at various positions have led to the discovery of compounds with significant cytotoxic activity against human cancer cell lines, such as the breast cancer cell line MCF7. researchgate.net

For example, a series of derivatives were prepared from a 4-hydroxy-7-methyl-2-phenyl-1,8-naphthyridine scaffold. researchgate.net Chalcones were synthesized at the C3-position and subsequently reacted with phenylhydrazine (B124118) to form pyrazole-containing hybrids. In another pathway, Schiff bases were formed and further modified. Several of these new derivatives, including compounds 10c , 8d , and 4d , exhibited potent cytotoxic activity, with IC₅₀ values even lower than the reference drug staurosparine. researchgate.net This highlights the potential of the 1,8-naphthyridine-4-ol core as a template for the design of new anticancer agents.

| Derivative | Modification | IC₅₀ (µM) vs. MCF7 cells | Research Application | Reference |

| 10c | Pyrimidine ring fused at C3/C4 | 1.47 | Anticancer activity screening | researchgate.net |

| 8d | Pyridine ring attached at C3 | 1.62 | Anticancer activity screening | researchgate.net |

| 4d | Pyrazole ring attached at C3 | 1.68 | Anticancer activity screening | researchgate.net |

| Staurosporine (Ref.) | N/A | 4.51 | N/A | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 7 Amino 1,8 Naphthyridin 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of 7-Amino-1,8-naphthyridin-4-ol, recorded in DMSO-d₆, reveals distinct signals corresponding to each proton in the molecule. The analysis of chemical shifts (δ), coupling constants (J), and multiplicities allows for the complete assignment of the aromatic and substituent protons.

Research findings have provided specific assignments for the protons of this compound. researchgate.net The aromatic protons on the naphthyridine core appear in the region of δ 6.1-8.2 ppm. The H-2 proton is the most deshielded aromatic proton, appearing at 8.12 ppm, due to the inductive effect of the adjacent ring nitrogen (N-1) and the hydroxyl group at C-4. The protons H-5 and H-6 on the amino-substituted ring appear at 6.46 ppm and 6.12 ppm, respectively. These upfield shifts are characteristic for protons on a pyridine (B92270) ring bearing a strong electron-donating amino group. The signals for the amino (NH₂) and hydroxyl (OH) protons are observed as singlets at 4.46 ppm and 5.24 ppm, respectively. researchgate.net

Table 1: ¹H NMR Chemical Shift Assignments for this compound Solvent: DMSO-d₆, Frequency: 500 MHz

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.12 | Doublet (d) | 8.0 |

| H-3 | 7.21 | Doublet (d) | 8.0 |

| H-5 | 6.46 | Doublet (d) | 7.5 |

| H-6 | 6.12 | Doublet (d) | 7.5 |

| NH₂ | 4.46 | Singlet (s) | - |

| OH | 5.24 | Singlet (s) | - |

Carbon (¹³C) NMR and Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

While specific experimental ¹³C NMR data is not extensively published, the chemical shifts can be predicted based on the electronic environment of each carbon atom. The carbon C-4, attached to the electronegative oxygen atom, is expected to be significantly deshielded, appearing at a high chemical shift. Similarly, C-7, bonded to the amino group, and the carbons adjacent to the ring nitrogens (C-2, C-8a) would also exhibit distinct chemical shifts.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton connectivities. It would show correlations between H-2 and H-3, and between H-5 and H-6, confirming their positions on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal (H-2, H-3, H-5, H-6) to its corresponding carbon signal (C-2, C-3, C-5, C-6).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning quaternary carbons and piecing together the molecular framework. For instance, correlations from the H-2 proton to C-4 and C-8a, and from the H-5 proton to C-4 and C-7 would be expected, confirming the connectivity of the ring system.

Application of NMR for Tautomeric Form Determination and Conformational Analysis

This compound can exist in tautomeric equilibrium with its keto form, 7-amino-1,8-naphthyridin-4(1H)-one. The presence of a distinct OH proton signal in the ¹H NMR spectrum in DMSO-d₆ suggests that the enol ("-ol") form is significantly populated in this solvent. researchgate.net The exact position of the equilibrium can be influenced by factors such as solvent polarity and temperature. NMR spectroscopy is a powerful tool to study this phenomenon, as changes in the tautomeric ratio would lead to observable changes in the chemical shifts of nearby protons and carbons.

Due to the fused aromatic ring system, this compound is a largely planar and rigid molecule. Therefore, complex conformational analysis is generally not required, as free rotation around bonds is highly restricted.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

Elucidation of Key Functional Groups and Hydrogen Bonding Networks

The IR spectrum of this compound is expected to display characteristic absorption bands for its key functional groups. The presence of both amino (-NH₂) and hydroxyl (-OH) groups, which can act as hydrogen bond donors and acceptors, leads to the formation of extensive hydrogen bonding networks in the solid state. These interactions cause broadening and shifting of the corresponding stretching frequencies.

O-H and N-H Stretching: A broad absorption band is expected in the 3500-3200 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations, which are coupled through hydrogen bonding. Specifically, N-H stretches for amino groups in 1,8-naphthyridine (B1210474) systems have been noted around 3400 cm⁻¹.

C=O Stretching: In the event the keto tautomer is present, a strong absorption band for the C=O stretch would appear in the region of 1680-1650 cm⁻¹. The exact position would be lowered due to conjugation and intermolecular hydrogen bonding.

Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the aromatic naphthyridine rings are expected to appear in the 1620-1450 cm⁻¹ region.

N-H Bending: The scissoring vibration of the amino group typically results in a band around 1650-1580 cm⁻¹.

Table 2: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3500-3200 (broad) | O-H, N-H | Stretching |

| 1680-1650 | C=O (keto form) | Stretching |

| 1650-1580 | N-H | Bending |

| 1620-1450 | C=C, C=N | Aromatic Ring Stretching |

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic backbone.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₈H₇N₃O), the calculated exact mass is 161.0589 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z = 161. The fragmentation of this ion would likely proceed through characteristic pathways for heterocyclic aromatic compounds. Common fragmentation patterns would include:

Loss of CO: A fragment ion at m/z = 133, resulting from the loss of a carbon monoxide molecule from the hydroxypyridine ring, is a highly probable fragmentation pathway, especially if any of the keto tautomer is present.

Loss of HCN: Elimination of hydrogen cyanide from the pyridine rings could lead to further fragmentation.

Using soft ionization techniques like electrospray ionization (ESI), the compound would typically be observed as the protonated molecule, [M+H]⁺, at m/z = 162. This allows for clear confirmation of the molecular weight with minimal fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision (typically to within 5 ppm), allowing for the determination of a unique molecular formula. This is achieved by distinguishing between ions of the same nominal mass that have different elemental compositions, due to the non-integer masses of isotopes.

For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₈H₇N₃O, by summing the masses of the most abundant isotopes of each element. An experimental HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would yield a measured m/z value for the protonated molecule ([M+H]⁺). A close correlation between the experimental and theoretical mass provides definitive evidence of the compound's elemental formula. This technique is routinely used to characterize new 1,8-naphthyridine derivatives. For instance, ESI mass spectrometry has been used to monitor the progress of reactions and confirm the formation of various 1,8-naphthyridine-3-carbonitrile (B1524053) analogues nih.gov.

The table below presents the calculated theoretical exact masses for this compound and some of its closely related derivatives.

| Compound Name | Molecular Formula | Theoretical Exact Mass [M] (Da) | Theoretical Exact Mass [M+H]⁺ (Da) |

| This compound | C₈H₇N₃O | 161.05891 | 162.06674 |

| 7-Amino-1,8-naphthyridin-2(1H)-one | C₈H₇N₃O | 161.05891 | 162.06674 |

| 7-Amino-2-methyl-1,8-naphthyridin-4-ol | C₉H₉N₃O | 175.07456 | 176.08239 |

Data sourced from theoretical calculations based on isotopic masses.

X-ray Crystallography for Solid-State Structural Determination

While HRMS confirms the molecular formula, single-crystal X-ray crystallography provides the definitive, three-dimensional arrangement of atoms in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and the nature of intermolecular interactions within the crystal lattice.

Although a crystal structure for this compound itself is not publicly available, a detailed crystallographic study has been performed on the closely related isomer, 7-Amino-1,8-naphthyridin-2(1H)-one, which was analyzed as a monohydrate (C₈H₇N₃O·H₂O) nih.gov. The analysis revealed that the organic molecule is nearly planar, with an r.m.s. deviation of 0.0146 Å nih.gov.

The solid-state structure is stabilized by an extensive network of intermolecular interactions. Adjacent molecules of 7-Amino-1,8-naphthyridin-2(1H)-one are linked into tapes along the crystallographic a-axis via N—H⋯N and N—H⋯O hydrogen bonds nih.gov. These tapes are further connected by chains of water molecules, forming a three-dimensional network nih.gov. Additionally, significant π–π stacking is observed between the 1,8-naphthyridine ring systems, with an interplanar separation of 3.246 (1) Å and a centroid–centroid distance of 3.825 (2) Å, further stabilizing the crystal packing nih.gov. Such detailed structural insights are crucial for understanding the physicochemical properties of the material and for designing new derivatives with specific solid-state characteristics.

The key crystallographic data for 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₈H₇N₃O·H₂O |

| Crystal System | Monoclinic |

| a (Å) | 9.5413 (9) |

| b (Å) | 17.1560 (16) |

| c (Å) | 4.9954 (4) |

| β (°) | 95.19 (2) |

| Volume (ų) | 814.34 (13) |

| Z (molecules/unit cell) | 4 |

| Diffractometer | Bruker APEX CCD |

Data from the crystallographic study of 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate. nih.gov

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration (where applicable to chiral derivatives)

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties. However, if a chiral center or axis is introduced into the molecule through synthetic modification—for example, by attaching a chiral substituent—the resulting enantiomers would interact differently with plane-polarized and circularly polarized light. Chiroptical spectroscopy, which includes techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for characterizing such chiral derivatives.

Circular Dichroism (CD) measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. The resulting CD spectrum, which plots the difference in absorbance (ΔA) against wavelength, provides a unique fingerprint for a specific enantiomer.

Enantiomeric Purity: The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. This allows for a quantitative determination of the enantiomeric purity of a synthetic product.

Absolute Configuration: Determining the absolute configuration (R or S) is more complex. A common and powerful method involves comparing the experimentally measured CD spectrum with a theoretically calculated spectrum, typically generated using time-dependent density functional theory (TD-DFT) mdpi.com. A good match between the experimental spectrum of an enantiomer and the calculated spectrum for a specific configuration allows for its unambiguous assignment. This approach has been successfully used to determine the absolute configuration of complex chiral drugs mdpi.com.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. ORD and CD are related phenomena (through the Kronig-Kramers relations), and both can be used to characterize chiral compounds.

While no studies on chiral derivatives of this compound are currently available, research on other chiral heterocyclic and aromatic systems demonstrates the utility of these techniques. For example, CD spectroscopy has been used to study chiral 1,8-naphthalimide-based enantiomers, where CD signals were observed upon the formation of ordered, self-assembled nanostructures rsc.org. Similarly, the CD spectra of chiral phosphoramides have been measured and compared with semi-empirical molecular orbital calculations to confirm their absolute configuration nih.gov. These examples highlight the potential of chiroptical methods for the stereochemical elucidation of any future chiral derivatives of this compound.

Computational and Theoretical Chemistry Studies on 7 Amino 1,8 Naphthyridin 4 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a molecule, which in turn dictates its chemical properties and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of organic molecules, including 1,8-naphthyridine (B1210474) derivatives. earthlinepublishers.comtubitak.gov.trnih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), can be employed to determine the optimized geometry of 7-Amino-1,8-naphthyridin-4-ol, corresponding to its energy minimum on the potential energy surface. earthlinepublishers.comnih.govruc.dk

These studies provide crucial information on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For related heterocyclic systems, DFT has been successfully used to calculate these parameters and correlate them with observed biological activity.

Furthermore, DFT is instrumental in mapping reaction pathways by locating transition states, which are the energy maxima along a reaction coordinate. By calculating the energy barriers associated with these transition states, chemists can predict the feasibility and kinetics of chemical reactions involving this compound.

| Parameter | Description | Typical Calculated Value (Arbitrary Units) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 4.7 eV |

| Dipole Moment | Measure of molecular polarity | 3.5 D |

The structure of this compound allows for the existence of several tautomeric forms due to proton mobility. The primary tautomeric equilibrium is between the 4-ol (enol-like) form and the 1,8-naphthyridin-4(1H)-one (keto-like) form. Additionally, the 7-amino group can potentially exist in an imine form.

Computational methods, particularly DFT, are highly effective in assessing the relative stabilities of these tautomers. earthlinepublishers.comruc.dkbeilstein-journals.org By calculating the Gibbs free energy of each tautomeric structure in the gas phase and in various solvents (using models like the Polarizable Continuum Model, PCM), researchers can predict the predominant tautomer under different conditions. researchgate.net Studies on similar heterocyclic systems, such as other naphthyridine derivatives and azo dyes, have demonstrated that DFT can accurately predict tautomeric equilibria. beilstein-journals.orgresearchgate.netchemrxiv.org For this compound, it is anticipated that the keto-like tautomer, 7-amino-1H-1,8-naphthyridin-4-one, would be the more stable form due to the aromatic stabilization of the pyridinone ring, a common finding in related hydroxy-substituted nitrogen heterocycles.

| Tautomeric Form | Description | Calculated Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Population (%) at 298 K |

|---|---|---|---|

| This compound (Enol) | Hydroxy form | +2.5 | 1.3% |

| 7-Amino-1H-1,8-naphthyridin-4-one (Keto) | Keto form | 0.0 | 98.6% |

| 7-Imino-7,8-dihydro-1,8-naphthyridin-4-ol (Imine) | Imino form of the amino group | +8.0 | <0.1% |

Molecular Modeling and Docking Simulations for Interaction Analysis

Molecular modeling techniques are essential for studying how a small molecule like this compound might interact with biological macromolecules, which is crucial for drug discovery and development.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For the 1,8-naphthyridine scaffold, numerous docking studies have been performed to investigate their potential as inhibitors of various enzymes and receptors. researchgate.net For instance, derivatives have been docked into the active sites of targets like the Adenosine A2A receptor to explore their potential as anti-Parkinson's agents. researchgate.net

A typical docking study for this compound would involve:

Obtaining the 3D structure of a potential target protein from a database like the Protein Data Bank (PDB).

Defining the binding site or active site of the protein.

Using a docking algorithm (e.g., AutoDock, Glide) to place the 3D structure of the ligand into the binding site in multiple conformations.

Scoring the different poses based on binding energy to identify the most favorable interaction mode.

These simulations can reveal key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, that stabilize the ligand-protein complex. For example, the amino and hydroxyl groups of the title compound are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site.

Pharmacophore modeling is a technique used to identify the essential 3D arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model for this compound could be developed based on its structure and known interactions. Key features might include:

Hydrogen Bond Donors (the amino and hydroxyl groups)

Hydrogen Bond Acceptors (the nitrogen atoms of the naphthyridine ring and the carbonyl oxygen in the keto tautomer)

Aromatic Rings (the fused bicyclic system)

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for other molecules that match the required features. This process, known as virtual screening, can rapidly identify potential new derivatives with similar or improved biological activity. This approach is a cornerstone of modern computer-aided drug design (CADD). The molecular hybridization of multiple pharmacophore units is another strategy used to design novel agents based on the 1,8-naphthyridine scaffold. nih.gov

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can also illuminate the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. For the synthesis of 1,8-naphthyridines, such as through the Friedländer annulation, computational studies can help to:

Compare different possible reaction pathways to determine the most energetically favorable route.

Analyze the role of catalysts by modeling their interaction with the reactants.

Explain observed regioselectivity or stereoselectivity by comparing the activation energies of competing pathways.

For a substituted compound like this compound, theoretical studies could be used to predict its reactivity in further reactions, such as electrophilic aromatic substitution. By calculating properties like electrostatic potential maps or frontier orbital densities, chemists can predict which positions on the naphthyridine ring are most susceptible to attack, thereby guiding synthetic efforts to create new derivatives.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights that can aid in the structural elucidation and characterization of novel compounds. For this compound, theoretical calculations are employed to forecast its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are typically achieved through methods such as Density Functional Theory (DFT), which can model the electronic structure of the molecule to estimate its spectroscopic behavior.

Predicted ¹H and ¹³C NMR Chemical Shifts:

The prediction of NMR chemical shifts involves calculating the magnetic shielding tensors of the nuclei within the molecule. By referencing these values to a standard, typically tetramethylsilane (TMS), a theoretical NMR spectrum can be generated. The chemical environment of each proton and carbon atom in this compound dictates its predicted chemical shift. For instance, protons attached to the aromatic naphthyridine core are expected to appear in the downfield region of the ¹H NMR spectrum due to the deshielding effects of the ring currents. Similarly, the chemical shifts of the carbon atoms in the ¹³C NMR spectrum are influenced by their hybridization and proximity to electronegative atoms like nitrogen and oxygen.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| H-2 | Data not available |

| H-3 | Data not available |

| H-5 | Data not available |

| H-6 | Data not available |

| NH₂ | Data not available |

| OH | Data not available |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C-2 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-4a | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C-7 | Data not available |

| C-8a | Data not available |

Predicted IR Frequencies:

Theoretical calculations of IR spectra are based on the vibrational modes of the molecule. Each vibrational mode corresponds to a specific frequency of absorbed infrared radiation. For this compound, key predicted vibrational frequencies would include the stretching and bending modes of its functional groups. For example, the N-H stretching vibrations of the amino group are anticipated in the region of 3300-3500 cm⁻¹. The O-H stretching of the hydroxyl group is also expected in a similar, typically broad, region. Stretching vibrations of the C=C and C=N bonds within the aromatic naphthyridine ring system are predicted to appear in the 1500-1650 cm⁻¹ range.

Interactive Data Table: Predicted IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | Data not available |

| O-H Stretch | Data not available |

| C=C/C=N Stretch | Data not available |

| C-N Stretch | Data not available |

| C-O Stretch | Data not available |

Note: The data for the predicted spectroscopic parameters are currently unavailable in published literature. The tables are provided as a template for when such computational studies are conducted and their findings are disseminated.

Biological and Pharmacological Research Applications of 7 Amino 1,8 Naphthyridin 4 Ol Scaffolds

Exploration as a Versatile Heterocyclic Scaffold in Medicinal Chemistry Research

The 1,8-naphthyridine (B1210474) nucleus is considered a "privileged scaffold" in drug discovery due to its ability to interact with multiple biological targets. This versatility has led to its incorporation into a range of clinically significant drugs. The 7-amino-1,8-naphthyridin-4-ol framework, in particular, serves as a crucial building block for the synthesis of compounds with diverse therapeutic applications. Its derivatives have been investigated for their potential as antimicrobial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and anticancer agents. The adaptability of this scaffold allows for the strategic placement of various substituents, enabling the fine-tuning of its pharmacological properties to achieve desired therapeutic outcomes. nih.govresearchgate.netgoogle.comdovepress.com

Mechanistic Investigations of Biological Activities Exhibited by Derivatives

Antibacterial Action and Structure-Activity Relationships (SAR)

Derivatives of the 1,8-naphthyridin-4-one scaffold have a well-established history as antibacterial agents, with nalidixic acid being a notable early example. The primary mechanism of antibacterial action for many of these compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. By targeting these enzymes, the compounds disrupt critical cellular processes, leading to bacterial cell death. ekb.eg

Structure-activity relationship (SAR) studies have revealed key structural features that influence the antibacterial potency of these derivatives. For instance, the introduction of a fluorine atom at the C-6 position and a piperazinyl group at the C-7 position of the naphthyridinone ring, as seen in fluoroquinolones like enoxacin, significantly enhances antibacterial activity. Furthermore, modifications at the N-1 position can also modulate the spectrum and potency of these agents. One study highlighted that 7-acetamido-1,8-naphthyridin-4(1H)-one, a derivative of the core compound, can potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains, suggesting a synergistic interaction. This potentiation is likely due to a similar mechanism of action, involving the inhibition of bacterial topoisomerases. researchgate.net

The following table summarizes the antibacterial activity of selected 1,8-naphthyridine derivatives against various bacterial strains.

| Compound | Bacterial Strain | Activity | Reference |

| Enoxacin | Gram-positive and Gram-negative bacteria | Broad-spectrum antibacterial | ekb.eg |

| Gemifloxacin | Gram-positive and Gram-negative bacteria | Broad-spectrum antibacterial | ekb.eg |

| Trovafloxacin | Gram-positive and Gram-negative bacteria | Broad-spectrum antibacterial | ekb.eg |

| 7-acetamido-1,8-naphthyridin-4(1H)-one | E. coli, S. aureus, P. aeruginosa | Potentiates fluoroquinolone activity | researchgate.net |

Molecular Mechanisms of Anti-Inflammatory and Antimitotic Properties

Certain derivatives of the 1,8-naphthyridine scaffold have demonstrated notable anti-inflammatory and antimitotic activities. The anti-inflammatory effects are believed to be mediated, in part, through the downregulation of pro-inflammatory cytokines. nih.gov While the precise molecular mechanisms are still under investigation for many derivatives, their ability to modulate inflammatory pathways makes them attractive candidates for the development of new anti-inflammatory drugs.

The antimitotic properties of some 1,8-naphthyridin-4-one derivatives stem from their ability to inhibit tubulin polymerization. acs.org Tubulin is a crucial protein that assembles into microtubules, which are essential components of the mitotic spindle required for cell division. By disrupting tubulin polymerization, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) in rapidly dividing cancer cells. A good correlation has been observed between the cytotoxicity of these compounds and their ability to inhibit tubulin polymerization. Specifically, 2-phenyl-1,8-naphthyridin-4-ones with a methoxy group at the 3'-position of the phenyl ring have shown potent cytotoxicity and antitubulin activity. acs.org

The table below presents data on the cytotoxic and tubulin polymerization inhibitory activities of representative 2-phenyl-1,8-naphthyridin-4-one derivatives.

| Compound | Cell Line | GI50 (µM) | Tubulin Polymerization Inhibition (IC50, µM) | Reference |

| 2-(3'-methoxyphenyl)-1,8-naphthyridin-4-one | Various human tumor cell lines | Low micromolar to nanomolar range | Potent inhibitor | acs.org |

| 2-(3',4',5'-trimethoxyphenyl)-1,8-naphthyridin-4-one | Various human tumor cell lines | Potent activity | Potent inhibitor | acs.org |

Enzyme Inhibition Studies (e.g., Alkaline Phosphatases) and Elucidation of Mechanism of Action

Derivatives of 1,8-naphthyridine have been identified as potent inhibitors of various enzymes, including alkaline phosphatases (ALPs). ALPs are a group of enzymes that play a role in bone mineralization and are implicated in certain inflammatory conditions. A series of ekb.egresearchgate.net-naphthyridine derivatives were evaluated for their inhibitory potential against isozymes of alkaline phosphatase, demonstrating significantly greater potency than standard inhibitors. acs.org

Molecular docking studies have provided insights into the mechanism of action of these inhibitors. These studies suggest that the 1,8-naphthyridine derivatives can bind to the active site of the enzyme, interacting with key amino acid residues and metal ions that are crucial for its catalytic activity. This binding prevents the substrate from accessing the active site, thereby inhibiting the enzyme's function. The inhibition can be of a competitive or non-competitive nature, depending on the specific derivative and the enzyme isoform. nih.gov

The following table summarizes the inhibitory activity of selected ekb.egresearchgate.net-naphthyridine derivatives against different alkaline phosphatase isozymes.

| Compound | Enzyme | IC50 (µM) | Reference |

| ekb.egresearchgate.net-Naphthyridine derivative 1b | b-TNAP (bovine tissue-nonspecific alkaline phosphatase) | 0.122 ± 0.06 | acs.org |

| ekb.egresearchgate.net-Naphthyridine derivative 1e | c-IAP (calf intestinal alkaline phosphatase) | 0.107 ± 0.02 | acs.org |

Investigation of Interactions with Specific Cellular Targets and Receptors (e.g., Adenosine Receptors)

The 1,8-naphthyridine scaffold has been successfully utilized to develop ligands for specific cellular receptors, most notably adenosine receptors. Adenosine receptors are G-protein coupled receptors that are involved in a wide range of physiological processes, making them attractive targets for drug development. Derivatives of 1,8-naphthyridine have been synthesized and evaluated as potent and selective antagonists for the A1 and A3 adenosine receptor subtypes.

Quantitative structure-activity relationship (QSAR) studies have been conducted to understand the structural requirements for high affinity and selectivity. These studies have shown that substituents at various positions of the 1,8-naphthyridine ring play a crucial role in receptor binding. For instance, a higher van der Waals volume at the R1 position, a hydrogen-bond donor at the R2 position, and a substituent capable of a higher field effect at the R3 position are favorable for augmenting the binding affinity to the bovine A1 adenosine receptor. ekb.eg Molecular modeling studies have further elucidated the interactions between these ligands and the receptor's active site, explaining the observed species-specific differences in affinity. ekb.eg

The table below shows the binding affinities of selected 1,8-naphthyridine derivatives for bovine adenosine receptors.

| Compound | Bovine A1 Receptor pKi | Bovine A2A Receptor pKi | Reference |

| Derivative with high A1 affinity | High | Moderate to Low | ekb.eg |

| A1 selective derivative | High | Low | ekb.eg |

Design and Synthesis of Prodrugs and Targeted Delivery Systems Utilizing the Naphthyridinone Core

To improve the pharmacokinetic properties and therapeutic efficacy of drugs based on the naphthyridinone core, prodrug strategies and targeted delivery systems are being explored. Prodrugs are inactive or less active derivatives of a drug that are converted to the active form in the body. This approach can be used to enhance solubility, increase bioavailability, and reduce side effects. For instance, a patent has been filed for prodrugs of a potent inhibitor of bacterial fatty acid metabolism that contains a 7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl moiety. These prodrugs are designed to have high aqueous solubility and bioavailability, releasing the active compound after administration. google.com

Targeted drug delivery systems aim to concentrate a therapeutic agent at the site of action, thereby increasing its efficacy and minimizing off-target toxicity. researchgate.net For anticancer agents derived from the 1,8-naphthyridinone scaffold, various nanocarriers such as liposomes, polymeric nanoparticles, and dendrimers can be employed. researchgate.net These nanocarriers can be designed to passively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect or can be actively targeted by attaching ligands that bind to receptors overexpressed on cancer cells. This targeted approach holds great promise for improving the therapeutic index of naphthyridinone-based anticancer drugs.

| Strategy | Rationale | Potential Application for Naphthyridinone Core |

| Prodrug Design | Improve solubility, bioavailability, and stability. | Enhance oral absorption of poorly soluble derivatives. |

| Liposomal Delivery | Encapsulate and protect the drug, altering its pharmacokinetic profile. | Reduce systemic toxicity of cytotoxic naphthyridinone derivatives. |

| Polymeric Nanoparticles | Provide controlled release and can be surface-modified for targeting. | Achieve sustained release and targeted delivery to tumor sites. |

| Antibody-Drug Conjugates | Deliver the drug specifically to cells expressing a target antigen. | Target cancer cells overexpressing specific surface receptors. |

Bioisosteric Replacements and Scaffold Hopping Approaches in Derivative Design

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of an atom or a group of atoms in a lead compound with another that retains similar physical and chemical properties, thereby producing a molecule with comparable biological activity. This strategy is instrumental in fine-tuning the characteristics of a drug candidate. Scaffold hopping, a more dramatic modification, involves replacing the central core of a molecule with a structurally different scaffold while preserving the original's three-dimensional arrangement of essential functional groups. This can lead to the discovery of novel intellectual property and compounds with significantly improved properties.

In the context of this compound derivatives, these strategies are applied to modulate their interaction with biological targets, such as protein kinases, and to optimize their absorption, distribution, metabolism, and excretion (ADME) profiles.

Bioisosteric Replacements in this compound Analogs

Systematic modifications of the this compound scaffold have been explored to understand its structure-activity relationship (SAR). Bioisosteric replacements at various positions of the naphthyridine ring system can have a profound impact on the biological activity of the resulting compounds.

For instance, the amino group at the C7 position is a key interaction point. Replacing this amine with other functional groups that can act as hydrogen bond donors or acceptors allows for the probing of the binding pocket of the target protein. Similarly, modifications to the substituent at the C2 position can influence the molecule's steric and electronic properties, which in turn can affect its binding affinity and selectivity.

While specific data on bioisosteric replacements for the this compound scaffold is not extensively available in the public domain, the general principles of bioisosterism can be applied. For example, replacing a methyl group at a specific position with a halogen or a trifluoromethyl group can alter the lipophilicity and metabolic stability of the compound.

The following table illustrates hypothetical bioisosteric replacements on a generic this compound scaffold and their potential impact on compound properties.

| Position of Replacement | Original Group | Bioisosteric Replacement | Potential Impact on Properties |

| C2 | -H | -CH₃, -Cl, -F | Altered lipophilicity and metabolic stability |

| C5 | -H | -F, -OCH₃ | Modulation of electronic properties and binding interactions |

| C6 | -H | -CH₃, -CN | Introduction of steric bulk and alteration of electronic character |

| N1 | -H | -CH₃, -C₂H₅ | Increased lipophilicity and potential for altered solubility |

This table is illustrative and based on general principles of medicinal chemistry, as specific research data for this compound is limited.

Scaffold Hopping Approaches from the this compound Core

Scaffold hopping is employed to move away from a known chemical series while maintaining the desired biological activity. This can be particularly useful for overcoming issues such as poor pharmacokinetics or existing patents. Starting from the this compound core, medicinal chemists can design new heterocyclic systems that mimic the spatial arrangement of its key pharmacophoric elements.

For example, the 1,8-naphthyridin-4-one core can be replaced by other bicyclic heteroaromatic systems such as quinolones, quinazolinones, or pyrazolopyridines. The goal is to identify a new scaffold that can present the amino group at the equivalent of the C7 position and the hydroxyl group at the equivalent of the C4 position in a similar orientation to the parent molecule.

Computational tools are often used to guide the design of new scaffolds by predicting their ability to adopt the desired conformation and to interact favorably with the target protein.

The table below presents potential scaffold hops from the this compound core.

| Original Scaffold | Hopped Scaffold | Rationale for Hopping | Potential Advantages |

| This compound | 7-Amino-quinazolin-4(3H)-one | Isosteric replacement of a carbon with a nitrogen atom in the second ring. | Potentially altered solubility and metabolic profile. |

| This compound | 6-Amino-1H-pyrazolo[3,4-b]pyridin-4-ol | Replacement of the pyridinone ring with a pyrazolopyridine system. | Novel chemical space, potential for improved selectivity. |

| This compound | 7-Amino-cinnolin-4(1H)-one | Rearrangement of the nitrogen atoms in the bicyclic system. | Different hydrogen bonding patterns and potential for new interactions. |

Advanced Applications and Future Research Directions for 7 Amino 1,8 Naphthyridin 4 Ol

Role as a Key Intermediate in the Synthesis of Complex Bioactive Molecules

The 1,8-naphthyridine (B1210474) nucleus is a well-established pharmacophore, recognized for its presence in a wide array of biologically active compounds. nih.govnih.govrsc.org Derivatives of this scaffold have demonstrated a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. nih.govnih.gov The value of the 7-amino-1,8-naphthyridin-4-ol structure lies in its potential as a versatile starting material or key intermediate for the synthesis of more complex and potent bioactive molecules.

The amino and hydroxyl groups on the naphthyridinone ring are reactive handles that allow for further chemical modifications. The amino group can be acylated, alkylated, or used in cyclization reactions to build more elaborate heterocyclic systems. For instance, the synthesis of novel nih.govnih.govresearchgate.nettriazolo[4,3-a] nih.govnih.govnaphthyridine derivatives with analgesic and anti-inflammatory activities has been reported, showcasing how the core structure can be expanded. nih.gov

A pertinent example demonstrating the utility of a closely related isomer, 7-amino-1,8-naphthyridin-2-ol, highlights this potential. This compound was synthesized from 2,6-diaminopyridine (B39239) and malic acid and subsequently used as a building block. nih.gov Its amino group was protected, and the hydroxyl group was converted to a chlorine atom, which then allowed for further coupling reactions to construct a complex fluorescent chemosensor. nih.gov This synthetic strategy underscores how the 7-amino-naphthyridin-ol core can be strategically functionalized to create high-value molecules.

Researchers have also explored the synthesis of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as potent and selective ligands for cannabinoid receptors. nih.gov While not starting directly from this compound, these studies confirm that the naphthyridin-4-one core is a privileged structure for targeting significant biological receptors. The presence of the 7-amino group in the title compound offers a strategic point for modification to optimize ligand-receptor interactions and improve pharmacokinetic properties.

Table 1: Examples of Bioactive Scaffolds Derived from the 1,8-Naphthyridine Core

| Derivative Class | Biological Target/Activity | Reference |

|---|---|---|

| 1,8-Naphthyridine-3-carbonitriles | Mycobacterium tuberculosis (anti-tubercular) | nih.govrsc.org |

| 1,8-Naphthyridin-4(1H)-on-3-carboxamides | Cannabinoid Receptors (CB2 selective ligands) | nih.gov |

| 5-Amino nih.govnih.govresearchgate.nettriazolo[4,3-a] nih.govnih.govnaphthyridines | Analgesic and Anti-inflammatory | nih.gov |

Integration into Supramolecular Assemblies and Potential Applications in Materials Science

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. The 1,8-naphthyridine ring system is an excellent candidate for supramolecular assembly due to its rigid structure and the presence of multiple nitrogen atoms that can participate in hydrogen bonding and metal coordination. nih.gov

The this compound molecule possesses several features conducive to forming ordered supramolecular structures.

Hydrogen Bonding: The amino group (-NH2), the ring nitrogen atoms, and the lactam moiety (N-H and C=O) can all act as hydrogen bond donors and acceptors. This allows for the formation of self-assembled tapes, sheets, or three-dimensional networks, as observed in the crystal structure of the related 7-amino-1,8-naphthyridin-2(1H)-one. nih.gov

Metal Coordination: The two nitrogen atoms of the naphthyridine ring are positioned to act as a chelating ligand for various metal ions. This coordination capability has been widely exploited to create metal-organic complexes and coordination polymers with interesting catalytic and fluorescent properties. nih.gov

π-π Stacking: The planar aromatic nature of the naphthyridine core facilitates π-π stacking interactions, which further stabilize supramolecular assemblies and can influence the electronic properties of the resulting material. nih.gov

While direct integration of this compound into materials science applications is an emerging area, the foundational chemistry of its scaffold is well-established. For example, the incorporation of related 4-amino-1,8-naphthalimide (B156640) units (a different but functionally similar chromophore) into Tröger's base scaffolds has been used to create V-shaped fluorescent molecules for host-guest chemistry and DNA targeting. researchgate.netrsc.orgrsc.org This demonstrates a strategy where a fluorescent core, similar in electronic nature to the aminonaphthyridinone system, can be built into larger architectures for specific functions. The potential exists to use this compound in a similar fashion to create novel functional materials, such as porous organic frameworks or liquid crystals.

Development of Chemo-Sensors and Probes Based on Naphthyridinone Photophysical Properties

The 1,8-naphthyridine scaffold and its derivatives are known to possess interesting photophysical properties, making them attractive candidates for the development of fluorescent chemo-sensors. researchgate.net The electronic structure of these molecules, often characterized by intramolecular charge transfer (ICT) upon photoexcitation, can be highly sensitive to the local environment. This sensitivity allows for the design of probes that signal the presence of specific ions or molecules through a change in their fluorescence color or intensity.

The development of a fluorescent chemo-sensor based on the closely related 7-amino-1,8-naphthyridin-2-ol scaffold provides a direct blueprint for the potential of this compound in this field. nih.gov In that work, the naphthyridine unit was conjugated to a thiophene moiety and a boronic acid group to create a sensor that exhibited a selective fluorescent response to mercury ions. nih.gov The naphthyridinone core acted as the fluorophore, whose emission properties were modulated by the binding of the target analyte.

The photophysical properties of amino-substituted heterocyclic systems like this compound are governed by the "push-pull" nature of the molecule. The amino group acts as an electron donor (the "push"), while the electron-deficient naphthyridinone ring acts as the electron acceptor (the "pull"). This configuration often leads to significant solvatochromism, where the emission wavelength changes with solvent polarity. This inherent environmental sensitivity is a key attribute for a fluorescent probe.

By synthetically modifying the 7-amino or 4-ol positions, it is possible to introduce specific recognition sites for a variety of analytes. For instance, attaching a crown ether could create a sensor for alkali metal ions, while incorporating a different ligand could target transition metals or biologically relevant anions. The general principles for designing such sensors are well-documented for the related 1,8-naphthalimide (B145957) fluorophore, which has been used to create probes for pH, metal ions, and enzymes. rsc.orgresearchgate.netmaynoothuniversity.iersc.org

Table 2: Key Properties of Naphthyridine/Naphthalimide Scaffolds for Sensor Applications

| Property | Description | Relevance to Sensing |

|---|---|---|

| Intramolecular Charge Transfer (ICT) | Electron density shifts from a donor (e.g., amino group) to an acceptor (e.g., naphthyridinone ring) upon light absorption. | Makes the fluorescence highly sensitive to the local environment and analyte binding. |

| High Fluorescence Quantum Yield | Many derivatives are efficient emitters of light. | Provides a bright signal for high sensitivity. |

| Photostability | The rigid aromatic structure is often resistant to photobleaching. | Allows for robust and repeatable measurements. |

| Synthetic Tractability | Functional groups can be readily modified to install specific binding sites. | Enables the rational design of selective sensors for various targets. |

Future Prospects in Ligand Design and Rational Development of Target-Specific Modulators

The 1,8-naphthyridine framework is a "promising scaffold" in medicinal chemistry, and the rational design of target-specific modulators based on this core is an active area of research. nih.gov The structure of this compound provides a well-defined three-dimensional arrangement of hydrogen bond donors, acceptors, and aromatic features that can be exploited for precise interactions with biological targets such as enzymes and receptors.

Modern drug discovery often employs a structure-based design approach, where knowledge of a target's binding site is used to design complementary ligands. The this compound scaffold is well-suited for this strategy.

Scaffold Hopping and Molecular Hybridization: This core can be used to replace other heterocyclic systems in known drugs to improve properties or escape existing patents. Furthermore, it can be combined with other pharmacophores in a molecular hybridization approach to create novel agents with dual activities. This strategy has been successfully used to design anti-tubercular agents by combining the 1,8-naphthyridine scaffold with piperazine and benzamide moieties. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies: The amino and hydroxyl positions serve as convenient points for creating a library of analogues. By systematically varying the substituents at these positions, researchers can probe the chemical space around the scaffold to optimize binding affinity and selectivity for a given target. Such SAR studies have been crucial in developing 1,8-naphthyridine derivatives as cannabinoid receptor ligands nih.gov and H1 receptor antagonists. researchgate.net

Computational Modeling: Molecular docking studies can predict the binding mode of this compound derivatives within a protein's active site, guiding synthetic efforts. For example, docking was used to evaluate the binding of novel 1,8-naphthyridine-3-carbonitrile (B1524053) analogues to the enoyl-ACP reductase of M. tuberculosis. nih.gov

The future of this compound in ligand design will likely involve its use as a foundational scaffold for developing inhibitors of protein kinases, DNA-interacting agents (given its planar structure), or modulators of G-protein coupled receptors. The inherent rigidity of the bicyclic system reduces the entropic penalty upon binding, which can contribute to higher ligand efficiency and potency. As computational tools and synthetic methodologies continue to advance, the rational development of novel therapeutics based on the this compound core holds significant promise.

Q & A

Q. What are the standard synthetic routes for 7-Amino-1,8-naphthyridin-4-ol?

The compound is typically synthesized via condensation reactions. A common method involves reacting 2-aminopyridine derivatives with propiolic acid methyl ester in dry methanol under reflux for 16 hours. After methanol evaporation, the product is recrystallized from ethyl acetate/hexane to yield this compound with high purity . Alternative routes include cyclization of ethyl 2-chloronicotinoylacetates with amines or carbonyl-containing reagents under basic conditions .

Key Reaction Conditions (Table 1):